Methyl 5-(3,5-dihydroxyphenyl)pentanoate
Description
Methyl 5-(3,5-dihydroxyphenyl)pentanoate is an aromatic ester derivative characterized by a pentanoate backbone esterified with a methyl group and substituted with a 3,5-dihydroxyphenyl moiety at the fifth carbon. This compound is structurally related to alkyl resorcinols and phenolic lipids, which are known for their antioxidant and bioactive properties .
Properties
CAS No. |
71186-11-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 5-(3,5-dihydroxyphenyl)pentanoate |
InChI |
InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
DJYFPGPIJHKWEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Scientific Research Applications
Methyl 5-(3,5-dihydroxyphenyl)pentanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound's phenolic structure makes it useful in studying antioxidant properties and enzyme inhibition.
Industry: It is used in the production of fragrances and flavoring agents due to its phenolic nature.
Mechanism of Action
The mechanism by which Methyl 5-(3,5-dihydroxyphenyl)pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between methyl 5-(3,5-dihydroxyphenyl)pentanoate and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, methoxy-substituted analogs (e.g., ethyl 5-(3,5-dimethoxyphenyl)pentanoate) exhibit reduced polarity, favoring membrane permeability but diminishing antioxidant capacity . Diketone derivatives (e.g., methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate) show reactivity at the α-carbon, enabling participation in aldol condensations or Michael additions .
Ester vs. DHPPTA, however, is a direct biomarker in human urine, indicating rapid metabolic hydrolysis of ester derivatives .
Metabolic and Synthetic Relevance: this compound is structurally related to glucuronide metabolites (e.g., 4-hydroxy-5-(3',5'-dihydroxyphenyl)-valeric acid-O-methyl-O-glucuronide), suggesting a role in phase II metabolism . Ethyl 5-(3,5-dimethoxyphenyl)pentanoate serves as a precursor in synthesizing more complex phenolic lipids due to its stable methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
